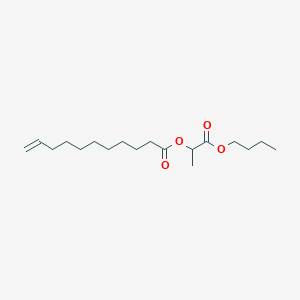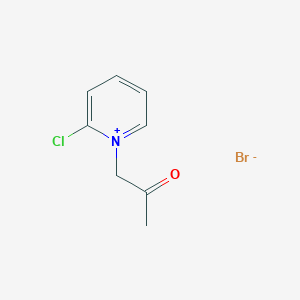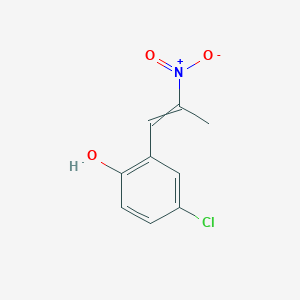
Heptanoic acid, 3-(2-methoxyethyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, 3-(2-methoxyethyl)-, (S)- is a chemical compound with the molecular formula C10H20O3. It is a derivative of heptanoic acid, featuring a methoxyethyl group attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 3-(2-methoxyethyl)-, (S)- can be achieved through several methods. One common approach involves the reaction of heptanoic acid with 2-methoxyethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained between 80-145°C . The process involves azeotropic dehydration to remove water and drive the reaction to completion.
Industrial Production Methods
Industrial production of Heptanoic acid, 3-(2-methoxyethyl)-, (S)- often involves large-scale esterification processes. These processes utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous reactors and advanced separation techniques ensures the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Heptanoic acid, 3-(2-methoxyethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Heptanoic acid, 3-(2-methoxyethyl)-, (S)- has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of Heptanoic acid, 3-(2-methoxyethyl)-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoic acid: The parent compound, lacking the methoxyethyl group.
Methoxyacetic acid: Similar in structure but with a shorter carbon chain.
Octanoic acid: An eight-carbon analog with similar properties.
Uniqueness
Heptanoic acid, 3-(2-methoxyethyl)-, (S)- is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61198-42-3 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
(3S)-3-(2-methoxyethyl)heptanoic acid |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-9(6-7-13-2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m0/s1 |
InChI-Schlüssel |
YROWHWKDEWZRGP-VIFPVBQESA-N |
Isomerische SMILES |
CCCC[C@@H](CCOC)CC(=O)O |
Kanonische SMILES |
CCCCC(CCOC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


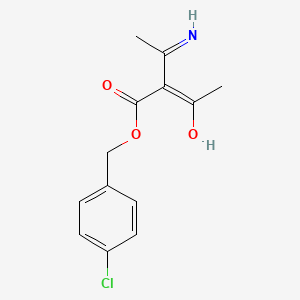
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)


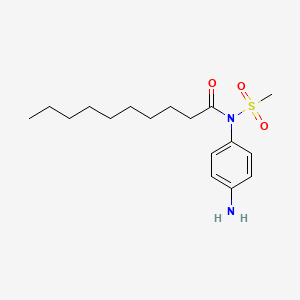

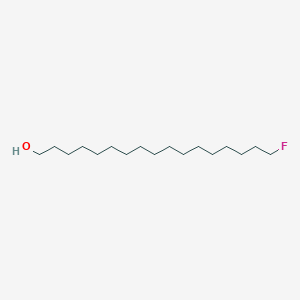
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
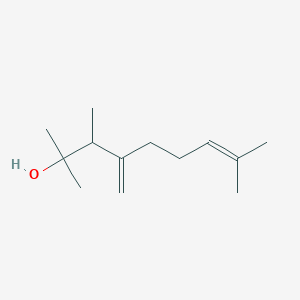
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

